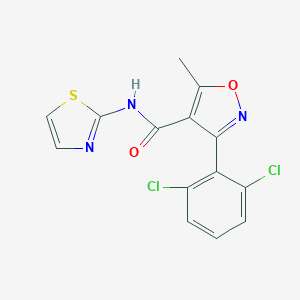

3-(2,6-dichlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2,6-dichlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide is a useful research compound. Its molecular formula is C14H9Cl2N3O2S and its molecular weight is 354.2g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 4.7 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The compound falls under the category of 1,3-azoles, which are notable for their diverse synthetic pathways and chemical transformations. A review by Abdurakhmanova et al. (2018) systematizes the methods for synthesizing 4-phosphorylated 1,3-azoles and discusses their chemical and biological properties. Such compounds, including our subject molecule, can be synthesized through reactions involving metallic derivatives of azoles and phosphorus halides, or through cross-coupling reactions facilitated by palladium catalysts. The review highlights the potential of these compounds for creating phosphorylated peptidomimetics, indicating their value in drug development and other scientific applications.

Biological Activities and Applications

The biological activities of compounds related to 3-(2,6-dichlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide are diverse, ranging from antimicrobial to antitumor activities. For instance, Chornous et al. (2016) review the synthesis and biological effects of azolylthioacetic acids, a class of compounds that includes thiazoles and oxazoles. These compounds are characterized by a range of biological effects, including antioxidant, hypoglycemic, antitubercular, and antimicrobial activities. This breadth of activity underscores the potential of the core structure in the development of new therapeutic agents.

Environmental and Material Science Applications

Beyond their biomedical implications, compounds related to this compound also find applications in environmental science and material development. Husain and Husain (2007) discuss the use of enzymatic approaches with redox mediators for the remediation of organic pollutants, illustrating the potential of such compounds in environmental cleanup efforts.

Mecanismo De Acción

Target of Action

Compounds bearing thiazole and chalcone groups have been reported to be excellent leads for antibacterial, antitubercular, and anticancer activities .

Mode of Action

It is known that thiazole derivatives have a broad range of chemical and biological properties and have become an important synthon in the development of new drugs .

Biochemical Pathways

Thiazole and chalcone derivatives have been reported to exhibit a wide range of bioactivities, including anticancer, antitubercular, antifungal, antioxidant, and antibacterial . The degree of a particular biological activity is determined by the type of aryl ring attached to the chalcone and the variety of substituents on the thiazole ring .

Pharmacokinetics

Computational studies using the swissadme tool have been used to compute the in silico drug likeliness properties of similar compounds .

Result of Action

Molecular docking and dynamics simulation studies of similar compounds have shown insights into structural analysis .

Action Environment

It is known that the degree of a particular biological activity of thiazole and chalcone derivatives is determined by the type of aryl ring attached to the chalcone and the variety of substituents on the thiazole ring .

Propiedades

IUPAC Name |

3-(2,6-dichlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2N3O2S/c1-7-10(13(20)18-14-17-5-6-22-14)12(19-21-7)11-8(15)3-2-4-9(11)16/h2-6H,1H3,(H,17,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOWULQLQQXEKJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3=NC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701330360 |

Source

|

| Record name | 3-(2,6-dichlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701330360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49725765 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

326902-99-2 |

Source

|

| Record name | 3-(2,6-dichlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701330360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 5-(4-chlorophenyl)-2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B415951.png)

![2-[3-bromo-5-methoxy-4-(1-naphthylmethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B415952.png)

![2-[(5-{2-Chloro-4-nitrophenyl}-2-furyl)methylene]malononitrile](/img/structure/B415953.png)

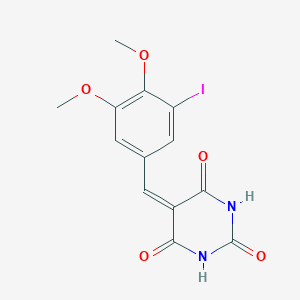

![ethyl 2-[4-(benzyloxy)-3-iodo-5-methoxybenzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B415954.png)

![2-[(3,4-Dimethoxybenzylidene)amino]-4,5-bis(4-methoxyphenyl)-3-furonitrile](/img/structure/B415956.png)

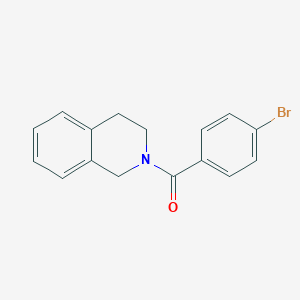

![[4-(3-Chloro-phenyl)-piperazin-1-yl]-(2-nitro-phenyl)-methanone](/img/structure/B415968.png)

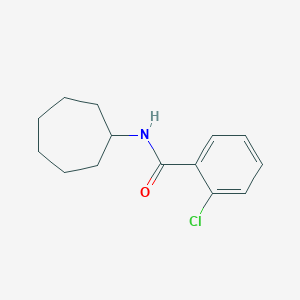

![[4-(2-Methoxy-phenyl)-piperazin-1-yl]-(2-methyl-3-nitro-phenyl)-methanone](/img/structure/B415971.png)